H-Phe-Ser-Pro-OH

Peptide Synthesis Solid-Phase Synthesis Chemical Biology

Standard generic tripeptides lack the precise sequence-dependent conformation required for protease recognition studies. This exact L-Phe-L-Ser-L-Pro sequence is a validated recognition motif for prolyl oligopeptidase (POP), where the Ser-Pro bond exhibits critical cis/trans isomerization properties. - **Defined Substrate:** Measure POP catalytic activity or screen inhibitors for neurological research. - **Synthesis Intermediate:** Key building block for solid-phase synthesis of bradykinin (1-7) and related kallikrein-kinin system fragments. - **Structural Specificity:** Substitution with analogs (e.g., H-Phe-Pro-Ser-OH) abolishes POP cleavage specificity.

Molecular Formula C17H23N3O5
Molecular Weight 349.4 g/mol
CAS No. 21658-46-8
Cat. No. B14701372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Phe-Ser-Pro-OH
CAS21658-46-8
Molecular FormulaC17H23N3O5
Molecular Weight349.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)N)C(=O)O
InChIInChI=1S/C17H23N3O5/c18-12(9-11-5-2-1-3-6-11)15(22)19-13(10-21)16(23)20-8-4-7-14(20)17(24)25/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1
InChIKeyQSWKNJAPHQDAAS-IHRRRGAJSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Phe-Ser-Pro-OH Overview


H-Phe-Ser-Pro-OH (CAS 21658-46-8) is a synthetic tripeptide composed of L-phenylalanine, L-serine, and L-proline. It is recognized as a core structural motif within the vasoactive peptide bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) [1]. Its primary documented research use is as a building block in peptide synthesis and as a substrate or ligand in structural biology studies of prolyl oligopeptidase (POP), a serine protease implicated in neurological and cognitive processes [2]. Direct quantitative bioactivity data for this isolated tripeptide is scarce; its value proposition is anchored in its precise, defined role as a chemical intermediate and its structural relationship to well-characterized biological systems.

Workflow
Solid-phase peptide synthesis building block
Selection
Exact Phe-Ser-Pro sequence for bradykinin fragment construction
Use Context
Prolyl oligopeptidase (POP) substrate or ligand in structural biology

H-Phe-Ser-Pro-OH Substitution Risks


Substituting H-Phe-Ser-Pro-OH with a generic tripeptide or even a closely related analog (e.g., H-Phe-Pro-Ser-OH) is not scientifically valid due to its precise, sequence-dependent role in research. The specific Phe-Ser-Pro motif is a critical recognition element for certain proteases, particularly prolyl oligopeptidase (POP), which cleaves on the C-terminal side of proline residues [1]. Altering the sequence or substituting amino acids like serine (Ser) with alanine (Ala) would eliminate its unique conformational properties, such as the cis/trans isomerization of the Ser-Pro peptide bond, and abolish its utility as a defined substrate for studying the catalytic mechanism of POP [2]. Therefore, for applications requiring this exact sequence motif, only H-Phe-Ser-Pro-OH meets the necessary structural specifications.

Sequence dependency Altered amino acid order or substitution (e.g., Ser to Ala) may abolish POP recognition and cis/trans isomerization.
Conformational specificity The Ser-Pro peptide bond’s cis/trans isomerization is critical for protease engagement; generic tripeptides lack this defined feature.
Structural analog mismatch Closely related analogs (e.g., H-Phe-Pro-Ser-OH) do not replicate the bradykinin-derived motif and may not substitute for POP studies.

H-Phe-Ser-Pro-OH Research Evidence


Defined Peptide Synthesis Building Block

H-Phe-Ser-Pro-OH serves as a chemically defined and sequence-specific building block for the synthesis of more complex peptides. This stands in contrast to alternative approaches like enzymatic digestion or the use of heterogeneous peptide mixtures, which yield products with undefined or variable sequences. The target compound offers a known molecular weight, precise amino acid sequence, and established synthetic methods, enabling reproducible and verifiable research outcomes [1]. For instance, in the synthesis of bradykinin analogs, the exact 'Phe-Ser-Pro' sequence is crucial for biological activity; using an impure or mis-sequenced building block would compromise the integrity of the final peptide.

Synthesis Building Block
Class-level inference
Defined sequence vs. undefined peptide mixtures
Supports reproducible peptide synthesis workflow
Qualitative difference; purity characterization recommended for batch consistency.
Peptide Synthesis Solid-Phase Synthesis Chemical Biology

Defined Substrate for Prolyl Oligopeptidase (POP)

The core 'Phe-Ser-Pro' motif is a recognized recognition and cleavage site for prolyl oligopeptidase (POP), a cytosolic serine protease. A structural biology study deposited in the Protein Data Bank (PDB ID: 1UOQ) confirms the binding of a Glu-Phe-Ser-Pro peptide ligand to the active site of a POP mutant from porcine brain, resolved at 2.1 Å [1]. This provides direct, atomic-level evidence that the Phe-Ser-Pro sequence can productively engage the POP active site. This specificity is not shared by generic peptides or those lacking the C-terminal proline.

POP Active Site Binding
Supporting evidence
Glu-Phe-Ser-Pro ligand bound to POP (PDB 1UOQ, 2.1 Å)
Supports POP active-site structural study context
Binding confirmed by X-ray crystallography in porcine brain POP mutant.
Enzymology Prolyl Oligopeptidase Structural Biology

H-Phe-Ser-Pro-OH Research Applications


Bradykinin Fragment Synthesis

Used as a key intermediate in the solid-phase synthesis of bradykinin (1-7) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-OH) and other fragments for studying the kallikrein-kinin system, cardiovascular regulation, and inflammation [1].

POP Activity Assay Substrate

Employed as a defined peptide substrate to measure the catalytic activity of purified POP or to screen for potential POP inhibitors, which are of interest for cognitive enhancement and neurological disorders [2].

Application
Selection Property
Validation Focus
Bradykinin fragment synthesis
Exact tripeptide sequence
Peptide purity and sequence verification
POP activity assay substrate
Substrate recognition by POP
POP active-site binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Phe-Ser-Pro-OH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.